molecular formula C18H20N2O2 B11696377 N'-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide CAS No. 303087-84-5

N'-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide

Katalognummer: B11696377
CAS-Nummer: 303087-84-5
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: SKWUXAXILUOAKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide is a chemical compound with the molecular formula C18H20N2O2 and a molecular weight of 296.372 g/mol . This compound is known for its unique structure, which includes a cyclohexylidene group and a naphthyloxy group attached to an acetohydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of N’-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide typically involves the reaction of 2-(2-naphthyloxy)acetohydrazide with cyclohexanone under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is purified by recrystallization .

Analyse Chemischer Reaktionen

N’-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N’-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide is used in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of N’-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

N’-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide can be compared with other similar compounds such as:

  • N’-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide
  • N’-cyclohexylidene-2-(4-methoxyanilino)acetohydrazide
  • 2-(2-naphthyloxy)acetohydrazide

These compounds share similar structural features but differ in the position or type of substituents attached to the acetohydrazide moiety. The unique combination of the cyclohexylidene and naphthyloxy groups in N’-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide contributes to its distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

303087-84-5

Molekularformel

C18H20N2O2

Molekulargewicht

296.4 g/mol

IUPAC-Name

N-(cyclohexylideneamino)-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C18H20N2O2/c21-18(20-19-16-8-2-1-3-9-16)13-22-17-11-10-14-6-4-5-7-15(14)12-17/h4-7,10-12H,1-3,8-9,13H2,(H,20,21)

InChI-Schlüssel

SKWUXAXILUOAKN-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=NNC(=O)COC2=CC3=CC=CC=C3C=C2)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.